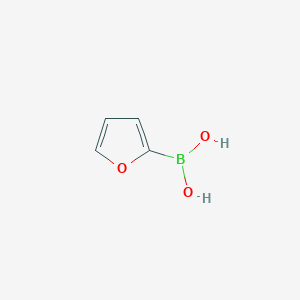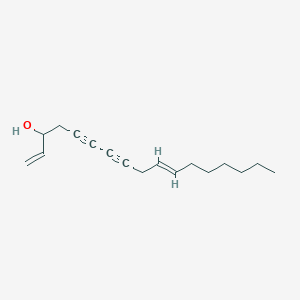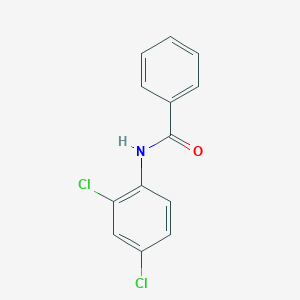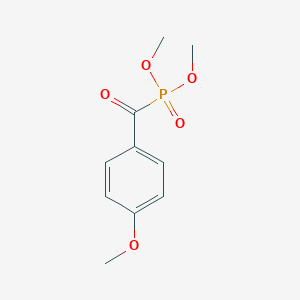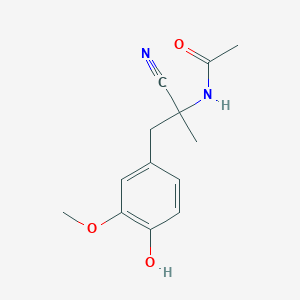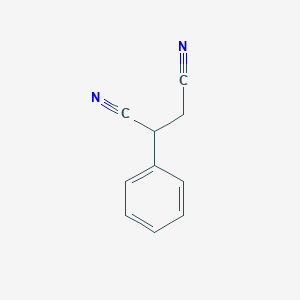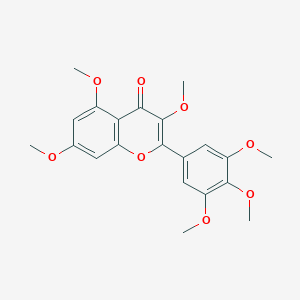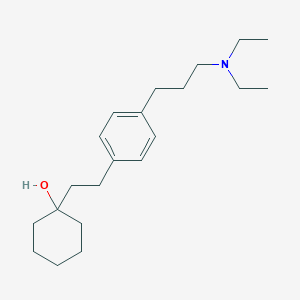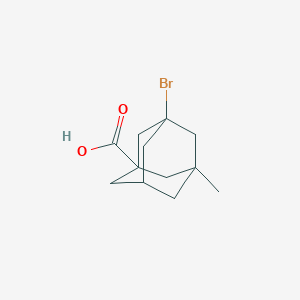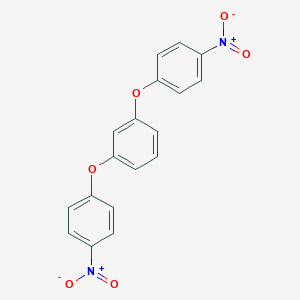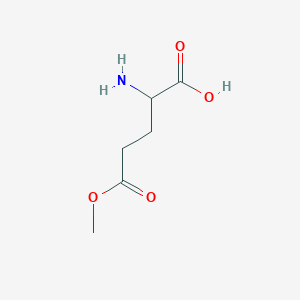
H-DL-GLU(OME)-OH
Übersicht
Beschreibung
Glutamate, gamma-methyl ester, also known as glutamic acid, γ-methyl ester, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Glutamate, gamma-methyl ester is soluble (in water) and a moderately acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Diabetesforschung
“H-DL-GLU(OME)-OH” ist mit dem Cholesterin des High-Density-Lipoproteins (HDL-C) und dem glykierten Hämoglobin bei Diabetikern assoziiert . Es wird in der Forschung verwendet, um die Beziehung zwischen HDL-C und glykierten Hämoglobin bei erwachsenen Diabetikern zu verstehen .
Lipid-Verhältnis-Analyse
Die Verbindung wird in Studien verwendet, die Lipidverhältnisse bei Patienten mit abnormalem Glukosetoleranzstatus untersuchen . Es hilft, die prädiktiven Werte von Lipidverhältnissen bei Prädiabetes zu verstehen .
Depressionsforschung
“5-Methyl DL-glutamate” wird in der Forschung im Zusammenhang mit Depression eingesetzt. Es ist am Kynurenin-Weg zwischen Entzündung und Glutamat in der zugrundeliegenden Ätiopathologie der Depression beteiligt .
Studien zur Neuroinflammation
Diese Verbindung wird in Studien verwendet, die die zerebrale Glutamatregulation und Rezeptorveränderungen bei perioperativer Neuroinflammation und kognitiver Dysfunktion untersuchen . Es hilft zu verstehen, wie der Glutamat-Umsatz und die glutamaterge Funktion durch Neuroinflammation beeinflusst werden .
Forschung zu neurodegenerativen Erkrankungen
Die Verbindung ist mit dem metabotropen Glutamatrezeptor vom Typ 5, mGlu 5, assoziiert, der ein potenzielles therapeutisches Ziel für die Behandlung mehrerer neurodegenerativer Erkrankungen ist .
Anwendungen in der chemischen Industrie
“this compound” und verwandte Verbindungen dienen als Ausgangsstoffe für die Herstellung von Monomeren, Polymeren, porösen Kohlenstoffmaterialien, Brennstoffen, Lösungsmitteln, Pharmazeutika, Pestiziden und Chemikalien. Dies deutet auf eine Verlagerung hin zu erneuerbaren Quellen für die chemische Industrie.
Wirkmechanismus
Target of Action
The primary target of H-DL-GLU(OME)-OH is believed to be the glutamate receptors , specifically the metabotropic glutamate receptors (mGluRs) and ionotropic glutamate receptors (iGluRs) . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
This compound, as a glutamate derivative, is likely to interact with its targets, the glutamate receptors, in a similar manner to glutamate. Glutamate activates both ionotropic and metabotropic glutamate receptors . The interaction of this compound with these receptors could lead to changes in the cellular processes regulated by these receptors .
Biochemical Pathways
The interaction of this compound with glutamate receptors can affect various biochemical pathways. Glutamate is involved in many aspects of normal brain function, including cognition, memory, and learning . Therefore, this compound could potentially influence these processes.
Pharmacokinetics
It is known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis . It is possible that this compound may have similar properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by glutamate receptors. For instance, it could potentially influence neuronal excitability, synaptic plasticity, and various aspects of cognitive function .
Biochemische Analyse
Biochemical Properties
5-Methyl DL-glutamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Glutamate, from which 5-Methyl DL-glutamate is derived, is involved in different metabolic pathways and serves as a precursor for the synthesis of various metabolites
Cellular Effects
Glutamate, the parent compound, has excitatory effects on nerve cells and can excite cells to their death in a process referred to as “excitotoxicity” . It’s plausible that 5-Methyl DL-glutamate may have similar effects, but this needs to be confirmed through experimental studies.
Metabolic Pathways
5-Methyl DL-glutamate is likely involved in the metabolic pathways of glutamate, as it is a derivative of this amino acid
Eigenschaften
IUPAC Name |
2-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28677-37-4 | |
| Record name | Glutamic acid, 5-methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20859653 | |
| Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14487-45-7, 1499-55-4 | |
| Record name | 5-Methyl hydrogen glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5)-Methyl L-hydrogen glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl DL-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1499-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl DL-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


